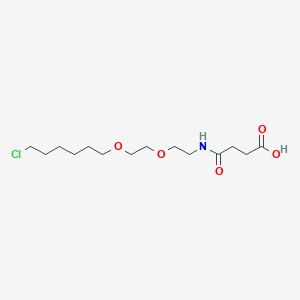
4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid
Overview
Description
“4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid” is a chemical compound with the molecular formula C14H26ClNO5 . It has a molecular weight of 323.81 . This compound is used in infectious disease research and is available for purchase as a reference standard .
Synthesis Analysis
The synthesis of a similar compound, “2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine”, involves several steps . Firstly, 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol solution to protect the amino group. Then, the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .
Molecular Structure Analysis
The molecular structure of “4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid” can be analyzed based on its molecular formula, C14H26ClNO5 . This compound contains 14 carbon atoms, 26 hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms .
Scientific Research Applications
Chemical Synthesis and Reactions
The compound has been a subject of interest in various chemical synthesis processes. For example, it's involved in reactions with ethyl 4-halo-3-oxobutanoate, leading to products like diethyl 5-ethoxycarbonyl-3-oxohexanedioate (Kato, Kimura, & Tanji, 1978). Another study demonstrated its use in synthesizing fluorescent probes for β-amyloids, providing tools for Alzheimer’s disease diagnosis (Fa et al., 2015).
Spectroscopic and Structural Investigations
This compound has been analyzed for its spectroscopic and structural properties. Studies using FT-IR, FT-Raman, and DFT calculations have provided insights into its vibrational bands and molecular structure. Such studies are crucial for understanding the reactivity and potential applications of the compound (Vanasundari et al., 2018).
Nonlinear Optical Materials
Research has suggested that derivatives of this compound could be candidates for nonlinear optical materials. This is inferred from studies on dipole moments and hyperpolarizabilities, indicating potential applications in photonics and optoelectronics (Raju et al., 2015).
Molecular Docking and Biological Activities
The compound has been studied for its role in molecular docking and biological activities. Auto-dock studies reveal that derivatives of butanoic acid, such as this compound, can inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari et al., 2018).
Antimicrobial and Antioxidant Properties
Some studies have synthesized derivatives of this compound to evaluate their antimicrobial and antioxidant susceptibilities, indicating its potential in medical and pharmaceutical applications (Kumar et al., 2016).
Novel Compound Synthesis
It has also been used in the synthesis of novel compounds like pyrrolocoumarin derivatives, expanding its relevance in organic chemistry and drug discovery (Traven, Suslov, & Gordeev, 2000).
properties
IUPAC Name |
4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26ClNO5/c15-7-3-1-2-4-9-20-11-12-21-10-8-16-13(17)5-6-14(18)19/h1-12H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNPKHPETVRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)
![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)

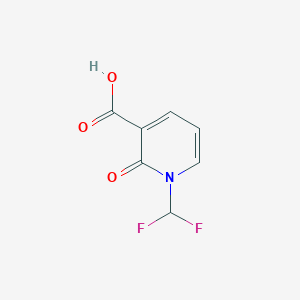
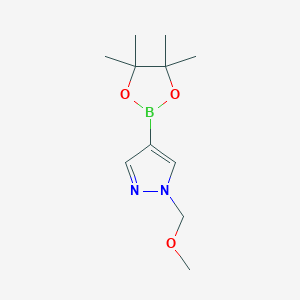
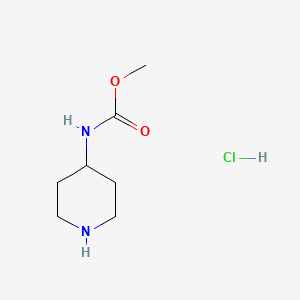
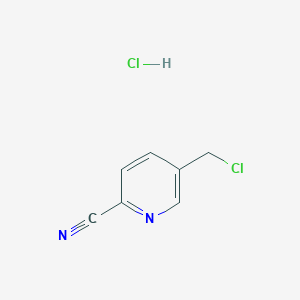
![methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1530559.png)
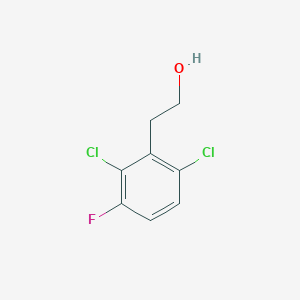
![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)
![9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine](/img/structure/B1530564.png)

![methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1530566.png)